

An In-depth Technical Guide to Abacavir Carboxylate (CAS Number: 384380-52-3)

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Compound of Interest		
Compound Name:	Abacavir carboxylate	
Cat. No.:	B605079	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

Abacavir carboxylate, with the Chemical Abstracts Service (CAS) number 384380-52-3, is the primary inactive oxidative metabolite of the potent anti-HIV drug, Abacavir. This technical guide provides a comprehensive overview of **Abacavir carboxylate**, focusing on its chemical and physical properties, metabolic pathway, and its potential, though debated, role in the immunologically-mediated hypersensitivity reactions associated with the parent drug, particularly in individuals positive for the HLA-B*57:01 allele. This document synthesizes available quantitative data, details relevant experimental methodologies, and presents key biological pathways and experimental workflows through structured diagrams to serve as a vital resource for researchers in the fields of pharmacology, toxicology, and drug development.

Introduction

Abacavir is a powerful nucleoside analog reverse transcriptase inhibitor (NRTI) widely used in the treatment of HIV-1 infection. Its efficacy is, however, overshadowed by a significant risk of a hypersensitivity reaction (HSR) in a subset of patients, strongly associated with the presence of the HLA-B*57:01 allele.[1] Understanding the metabolism of Abacavir is crucial for elucidating the mechanisms of both its therapeutic action and its adverse effects. Abacavir is extensively metabolized in the liver, primarily by alcohol dehydrogenase to form **Abacavir carboxylate**, and by glucuronyl transferase to form a glucuronide conjugate.[2][3] **Abacavir carboxylate** is considered an inactive metabolite.[2] However, the metabolic pathway involves a reactive



aldehyde intermediate, which has been investigated for its potential to form protein adducts and contribute to the immunogenicity of the drug.[4] This guide focuses on the carboxylate metabolite, providing a detailed repository of its known characteristics and the experimental methods used to study it.

Chemical and Physical Properties

Abacavir carboxylate is a stable, off-white solid.[4] Its key chemical and physical properties are summarized in the table below.

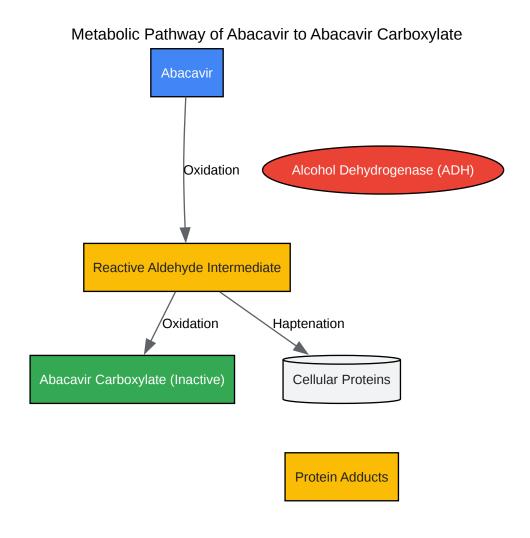
Property	Value	Reference(s)
CAS Number	384380-52-3	[5]
IUPAC Name	(1S,4R)-4-[2-amino-6- (cyclopropylamino)-9H-purin-9- yl]-2-cyclopentene-1-carboxylic acid	[5]
Molecular Formula	C14H16N6O2	[5]
Molecular Weight	300.32 g/mol	
Melting Point	208-210°C (decomposes)	[4]
Solubility	Slightly soluble in DMSO and Methanol (requires heating and sonication)	[4]
Appearance	Off-white solid	[4]
Storage	Hygroscopic, store at -20°C under an inert atmosphere	[4]

Metabolic Pathway of Abacavir to Abacavir Carboxylate

The primary route of Abacavir metabolism to **Abacavir carboxylate** occurs in the liver and is catalyzed by cytosolic alcohol dehydrogenase.[2] This biotransformation is a two-step oxidative process that proceeds through a reactive aldehyde intermediate.[4] While **Abacavir**



carboxylate itself is considered inactive, the aldehyde intermediate is electrophilic and has been shown to form adducts with proteins, including hemoglobin.[4][6][7] This haptenation of self-proteins is a potential mechanism for initiating an immune response.



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Metabolic conversion of Abacavir to Abacavir carboxylate.

Role in HLA-B*57:01-Mediated Hypersensitivity

The hypersensitivity reaction to Abacavir is strongly linked to the HLA-B57:01 allele.[1] The current leading hypothesis, known as the "altered peptide repertoire" model, suggests that Abacavir binds non-covalently to the peptide-binding groove of the HLA-B57:01 molecule. This







binding alters the shape and chemical properties of the groove, leading to the presentation of a different set of self-peptides to CD8+ T-cells. These newly presented self-peptides are not recognized as "self" by the immune system, triggering a T-cell mediated immune response that manifests as the hypersensitivity reaction.[1]

While **Abacavir carboxylate** is considered inactive, the role of the metabolic pathway in HSR is a subject of ongoing research. The formation of protein adducts by the aldehyde intermediate could potentially generate neoantigens that are presented by HLA molecules, contributing to the immune activation.[4][8][9] However, studies have also shown that Abacavir itself, and not its metabolites, can directly activate T-cells in a manner independent of antigen-presenting cells in some contexts.[10]



Antigen Presenting Cell (APC) Self-Peptide Abacavir Normal Presentation Non-covalent binding HLA-B*57:01 Presents Altered Self-Peptide Repertoire Recognition as non-self CD8+ T-Cell T-Cell Activation **Hypersensitivity Reaction**

Proposed Mechanism of Abacavir Hypersensitivity

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The "altered peptide repertoire" model of Abacavir HSR.

Experimental Protocols

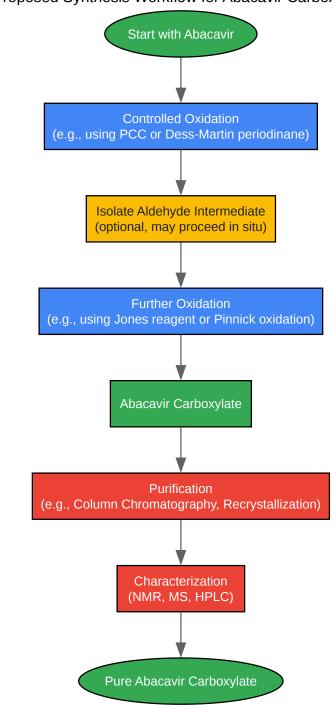


Synthesis of Abacavir Carboxylate (Reference Standard)

A detailed, publicly available, step-by-step protocol for the synthesis of **Abacavir carboxylate** is not readily found in the literature. However, based on the known metabolic pathway, a potential synthetic route would involve the oxidation of Abacavir. A generalized proposed method is outlined below. Researchers should adapt and optimize this procedure based on standard organic chemistry principles and laboratory safety practices.

Proposed Synthesis Workflow:





Proposed Synthesis Workflow for Abacavir Carboxylate

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A generalized workflow for the synthesis of **Abacavir carboxylate**.



Disclaimer: This is a proposed synthetic scheme and has not been validated. Appropriate safety precautions and reaction optimization are required.

Quantification of Abacavir Carboxylate in Biological Matrices

Several high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed for the simultaneous quantification of Abacavir and its metabolites in plasma, urine, and other biological fluids.[11] [12][13]

General LC-MS/MS Protocol Outline:

- Sample Preparation:
 - Protein precipitation is a common method for plasma samples, typically using acetonitrile.
 [13]
 - Solid-phase extraction (SPE) can also be used for cleaner extracts.[12]
 - Urine samples may require dilution before injection.
 - An appropriate internal standard should be added before extraction.
- Chromatographic Separation:
 - Column: A C18 reversed-phase column is frequently used.[11][13]
 - Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typical.[13]
 - Flow Rate: Typically in the range of 0.2-1.0 mL/min.[11][13]
- Mass Spectrometric Detection:
 - Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly employed.
 [13]



 Detection: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for **Abacavir carboxylate** and the internal standard.[13]

Table of Representative LC-MS/MS Parameters:

Parameter	Typical Value
Column	C18 (e.g., 2.1 x 50 mm, 3.5 μm)
Mobile Phase A	0.1% Formic acid in water
Mobile Phase B	0.1% Formic acid in acetonitrile
Gradient	Optimized for separation from parent drug and other metabolites
Flow Rate	0.4 mL/min
Injection Volume	5-10 μL
Ionization Mode	ESI Positive
MRM Transition	Specific to Abacavir carboxylate (requires optimization)

In Vitro T-Cell Activation Assay

To investigate the direct immunological activity of **Abacavir carboxylate**, a T-cell activation assay using peripheral blood mononuclear cells (PBMCs) from HLA-B*57:01 positive donors can be performed.

Protocol Outline:

- Isolate PBMCs: Isolate PBMCs from fresh blood of HLA-B*57:01 genotyped healthy donors using Ficoll-Paque density gradient centrifugation.
- Cell Culture: Culture the PBMCs in a suitable medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and antibiotics).



- Stimulation: Add **Abacavir carboxylate** at various concentrations to the cell cultures. Include Abacavir as a positive control and a vehicle control (e.g., DMSO).
- Incubation: Incubate the cells for a period of 24 to 72 hours.
- Assessment of T-Cell Activation:
 - Cytokine Production: Measure the levels of pro-inflammatory cytokines such as IFN-γ and TNF-α in the culture supernatant using ELISA or a multiplex bead array.
 - Cell Proliferation: Assess T-cell proliferation using assays such as CFSE dilution measured by flow cytometry or a BrdU incorporation assay.
 - Upregulation of Activation Markers: Analyze the expression of T-cell activation markers like
 CD69 and CD25 on CD8+ T-cells by flow cytometry.

Protein Binding Assay

Determining the extent to which **Abacavir carboxylate** binds to plasma proteins is important for understanding its pharmacokinetic profile. A common method for this is rapid equilibrium dialysis (RED).[14]

Protocol Outline:

- Prepare RED Device: Prepare the RED device with a semi-permeable membrane.
- Sample Preparation: Add a solution of Abacavir carboxylate in plasma to one chamber of the device.
- Buffer Addition: Add a protein-free buffer (e.g., phosphate-buffered saline, pH 7.4) to the other chamber.
- Equilibration: Incubate the device at 37°C with gentle shaking to allow for equilibrium to be reached between the free drug in the plasma and the buffer.
- Sample Analysis: After incubation, collect samples from both the plasma and buffer chambers.



- Quantification: Determine the concentration of Abacavir carboxylate in both samples using a validated analytical method like LC-MS/MS.
- Calculation: Calculate the percentage of protein binding based on the concentration difference between the two chambers.

Conclusion

Abacavir carboxylate is a major, yet inactive, metabolite of the antiretroviral drug Abacavir. While the parent drug's association with HLA-B*57:01-mediated hypersensitivity is well-established through a non-covalent binding mechanism that alters the presented peptide repertoire, the role of its metabolites remains an area of interest. The reactive aldehyde intermediate in the formation of Abacavir carboxylate has the potential to form protein adducts, which could contribute to the overall immunogenic profile of the drug. The experimental protocols and data presented in this guide provide a foundation for further research into the precise role of Abacavir's metabolism in its adverse drug reactions. A deeper understanding of these pathways is essential for the development of safer antiretroviral therapies.

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